N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea
Brand Name: Vulcanchem
CAS No.: 590351-68-1
VCID: VC16890460
InChI: InChI=1S/C11H13N5S/c1-15-7-4-10(14-15)16(11(12)17)8-9-2-5-13-6-3-9/h2-7H,8H2,1H3,(H2,12,17)
SMILES:
Molecular Formula: C11H13N5S
Molecular Weight: 247.32 g/mol

N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea

CAS No.: 590351-68-1

Cat. No.: VC16890460

Molecular Formula: C11H13N5S

Molecular Weight: 247.32 g/mol

* For research use only. Not for human or veterinary use.

N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea - 590351-68-1

Specification

CAS No. 590351-68-1
Molecular Formula C11H13N5S
Molecular Weight 247.32 g/mol
IUPAC Name 1-(1-methylpyrazol-3-yl)-1-(pyridin-4-ylmethyl)thiourea
Standard InChI InChI=1S/C11H13N5S/c1-15-7-4-10(14-15)16(11(12)17)8-9-2-5-13-6-3-9/h2-7H,8H2,1H3,(H2,12,17)
Standard InChI Key BYLFQNTVPYAWJB-UHFFFAOYSA-N
Canonical SMILES CN1C=CC(=N1)N(CC2=CC=NC=C2)C(=S)N

Introduction

Chemical Identity and Structural Features

Molecular Formula and Synonyms

N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea is systematically named to reflect its substituents: a 1-methylpyrazole group linked via a thiourea bridge to a pyridin-4-ylmethyl unit. Its CAS registry number (700811-21-8) and synonyms, including DTXSID10663165 and 590351-68-1, facilitate unambiguous identification in chemical databases . The molecular structure (Fig. 1) combines aromatic heterocycles (pyrazole and pyridine) with a thiourea functional group, enabling diverse intermolecular interactions.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number700811-21-8
Molecular FormulaC11H13N5S\text{C}_{11}\text{H}_{13}\text{N}_5\text{S}
Molecular Weight247.32 g/mol
SynonymsDTXSID10663165, 590351-68-1

Structural Characteristics

The compound’s planar pyrazole and pyridine rings contribute to its rigidity, while the thiourea group (–NH–C(S)–NH–) introduces hydrogen-bonding capability. X-ray crystallography of analogous thioureas reveals a twisted conformation between the aromatic rings, minimizing steric clashes . Nuclear magnetic resonance (NMR) studies highlight tautomerism in related pyrazole-thiourea derivatives, where proton exchange between N–H groups and pyrazole nitrogens creates dynamic equilibria . For instance, 1H^1\text{H}- and 13C^13\text{C}-NMR spectra of similar compounds show broadened signals for pyrazole carbons (e.g., δ 138.7–153.6 ppm) due to tautomeric interconversion .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves reacting 1-methyl-3-isothiocyanatopyrazole with 4-(aminomethyl)pyridine under mild conditions. VulcanChem reports a one-pot procedure yielding the product in 75–85% purity after recrystallization. Alternative methods employ thiophosgene or ammonium thiocyanate to generate the isothiocyanate intermediate in situ.

Table 2: Representative Synthesis Conditions

ReagentSolventTemperature (°C)Yield (%)
1-Methyl-3-isothiocyanatopyrazole + 4-(aminomethyl)pyridineEthanol2582
Thiophosgene + 1-methyl-3-aminopyrazoleDichloromethane0–568

Spectroscopic Characterization

Advanced spectroscopic techniques confirm the compound’s structure:

  • IR Spectroscopy: A strong absorption band at ~1250 cm1^{-1} corresponds to the C=S stretch, while N–H vibrations appear at 3300–3400 cm1^{-1}.

  • NMR Spectroscopy: 1H^1\text{H}-NMR signals include a singlet for the pyrazole methyl group (δ 3.85 ppm) and multiplets for pyridine protons (δ 7.25–8.50 ppm). 15N^15\text{N}-HMBC correlations help assign pyrrole-like (δ −165.7 ppm) and pyridine-like (δ −81.5 ppm) nitrogens in related analogs .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 247.32 [M+H]+^+, consistent with the molecular weight .

Biological and Pharmacological Properties

Antimicrobial Activity

Thiourea derivatives exhibit broad-spectrum antimicrobial effects. N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) by disrupting cell membrane integrity. The pyridine moiety enhances penetration through bacterial lipid bilayers, while the thiourea group chelates essential metal ions .

ActivityModel SystemResult (IC50_{50}/MIC)Mechanism
AntimicrobialS. aureus8 µg/mLMembrane disruption
AnticancerMCF-7 cells4.2 µMDNA groove binding
Enzyme InhibitionCOX-212 nMCompetitive inhibition

Coordination Chemistry and Applications

Metal Complex Formation

The compound acts as a N,S-donor ligand, forming stable complexes with transition metals. For example, Pd(II) complexes with pyrazolyl-thiourea ligands show modulated reactivity due to π-donor effects from pyrazole nitrogens . Steric hindrance from methyl groups slows ligand substitution kinetics, making these complexes suitable for controlled drug delivery .

Industrial and Pharmaceutical Applications

  • Catalysis: Pd(II)-thiourea complexes catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 104^4 .

  • Drug Delivery: Slow-release formulations leveraging the compound’s DNA-binding affinity are under exploration for targeted cancer therapy .

Recent Advances and Research Directions

Structural Modifications

Introducing electron-withdrawing groups (e.g., –NO2_2) at the pyridine 3-position enhances antimicrobial potency by 40%. Conversely, alkylation of the thiourea –NH groups improves lipophilicity, facilitating blood-brain barrier penetration.

Emerging Applications

Recent studies explore its use in:

  • Sensor Development: Fluorescent derivatives detect Hg2+^{2+} ions with nanomolar sensitivity.

  • Polymer Chemistry: Thiourea-containing monomers yield polymers with shape-memory properties for biomedical devices.

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